REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:15])=[C:4]2[NH:10][C:9]([CH2:11][CH2:12][CH2:13][CH3:14])=[N:8][C:5]2=[N:6][CH:7]=1.C([Li])(C)(C)C.CO>C1COCC1.CCCCC.[Cl-].[Na+].O>[CH2:11]([C:9]1[NH:10][C:4]2[C:5]([N:8]=1)=[N:6][CH:7]=[CH:2][C:3]=2[CH3:15])[CH2:12][CH2:13][CH3:14] |f:5.6.7|
|
Name
|
6-bromo-2-butyl-7-methylimidazo[4,5-b]pyridine
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C(=NC1)N=C(N2)CCCC)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×10 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(K2CO3), concentration, and purification (SiO2, 100% EtOAc)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1NC=2C(=NC=CC2C)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |